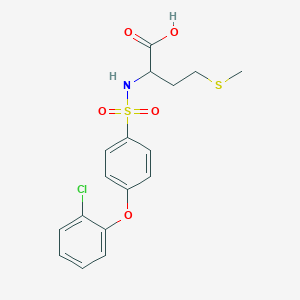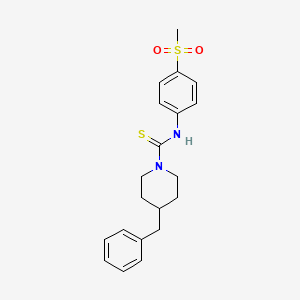
((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine (4-CPMSM) is an important and widely used compound in scientific research. It is a derivative of the amino acid methionine, and is used in various studies for its biochemical and physiological effects. 4-CPMSM has been used in many laboratory experiments to study the effects of various compounds, and to understand the molecular mechanisms of action of these compounds.
Mechanism of Action
The mechanism of action of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine is not fully understood, but it is believed to act as a chelator of metals. This means that it binds to metals, such as iron, and prevents them from binding to other molecules. This property of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine is thought to be responsible for its effects on plant growth and its ability to act as an environmental pollutant. In addition, ((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine is believed to act as an inhibitor of enzymes, which can affect the metabolism of various compounds.
Biochemical and Physiological Effects
((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain plants, as well as to inhibit the growth of certain bacteria and fungi. In addition, ((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine has been shown to affect the metabolism of certain hormones and drugs, as well as to affect the metabolism of certain environmental pollutants. Finally, ((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine has been shown to have an effect on the expression of certain genes, which can affect the biochemical and physiological processes of the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine in laboratory experiments is its ability to chelate metals. This property allows it to be used in studies of the effects of various environmental pollutants, as well as in studies of the effects of various hormones and drugs on the body. In addition, ((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine is relatively inexpensive and easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, there are some limitations to using ((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine in laboratory experiments. For example, it may not be suitable for use in studies of the effects of genetic mutations, as it may not be able to bind to the necessary molecules.
Future Directions
There are many potential future directions for the use of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine in scientific research. For example, it could be used in further studies of the effects of various environmental pollutants, as well as in studies of the effects of various hormones and drugs on the body. In addition, ((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine could be used in studies of the biochemical and physiological effects of various compounds, as well as in studies of the effects of various genetic mutations. Finally, ((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine could be used in further studies of the molecular mechanisms of action of various compounds, as well as in studies of the effects of various compounds on plant growth.
Synthesis Methods
((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine can be synthesized from the amino acid methionine and 2-chlorophenoxyacetic acid (2-CPA) using a two-step process. The first step involves the reaction of methionine with 2-CPA in the presence of a base (such as sodium hydroxide or potassium hydroxide) to form the intermediate 4-(2-chlorophenoxy)phenylsulfonate. The second step involves the reaction of the intermediate with a strong acid (such as hydrochloric acid) to form ((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine. This method of synthesis is simple and efficient, and can be used to produce ((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine in large quantities.
Scientific Research Applications
((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine is an important compound in scientific research, and has been used in various studies to study the effects of various compounds. It has been used in studies of plant growth, as well as studies of the effects of various hormones and drugs on the body. It has also been used to study the effects of various environmental pollutants, and to understand the molecular mechanisms of action of these compounds. In addition, ((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine has been used in studies of the biochemical and physiological effects of various compounds, as well as in studies of the effects of various genetic mutations.
properties
IUPAC Name |
2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S2/c1-25-11-10-15(17(20)21)19-26(22,23)13-8-6-12(7-9-13)24-16-5-3-2-4-14(16)18/h2-9,15,19H,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLBKESFOSFQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2859543.png)

![3-[2-(Dimethylamino)ethyl]-5-methyl-1-prop-2-enoylimidazolidin-4-one](/img/structure/B2859547.png)
![N-(benzo[d]thiazol-6-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2859548.png)


![2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2859553.png)
![3-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B2859554.png)

![2-Indol-1-yl-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2859556.png)

![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea](/img/structure/B2859560.png)
![N-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2859561.png)
![8-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859564.png)